5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a molecular formula of C23H20ClN5O3 and a molecular weight of 449.89 g/mol . This compound features a pyrazole ring substituted with various functional groups, including an amino group, a hydroxyethyl group, and a cyanovinyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the cyanovinyl group: This step involves the reaction of the pyrazole intermediate with a suitable vinyl cyanide derivative.
Substitution reactions:
Final functionalization: The amino and hydroxyethyl groups are introduced in the final steps through appropriate substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyanovinyl group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 5-AMINO-3-[(1Z)-2-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE include:
2-amino-5-chlorobenzyl alcohol: This compound shares the chlorobenzyl and amino groups but lacks the pyrazole ring and other substituents.
2-[(E)-{4-[(2-chlorobenzyl)oxy]benzylidene}amino]-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide: This compound has a similar chlorobenzyl group but differs in its core structure and other functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.
Properties
Molecular Formula |
C23H20ClN5O3 |
---|---|
Molecular Weight |
449.9g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H20ClN5O3/c1-31-20-8-4-6-15(22(20)32-14-16-5-2-3-7-19(16)24)11-17(12-25)21-18(13-26)23(27)29(28-21)9-10-30/h2-8,11,30H,9-10,14,27H2,1H3/b17-11+ |
InChI Key |
KYXXIJKURRVADG-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO |
SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=C(C#N)C3=NN(C(=C3C#N)N)CCO |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=C(C#N)C3=NN(C(=C3C#N)N)CCO |
Origin of Product |
United States |
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